molecular formula C18H18N4O5 B2475101 3,5-Dinitro 4-benzylpiperazinyl ketone CAS No. 289476-03-5

3,5-Dinitro 4-benzylpiperazinyl ketone

Cat. No. B2475101
CAS RN: 289476-03-5
M. Wt: 370.365
InChI Key: XWSINDZIARKWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dinitro 4-benzylpiperazinyl ketone” is a chemical compound with the molecular formula C18H18N4O5 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C18H18N4O5), molecular weight (370.36), and its use in pharmaceutical testing .

Scientific Research Applications

Photochemical Reactions

3,5-Dinitro 4-benzylpiperazinyl ketone is related to compounds that exhibit interesting photochemical properties. For example, the photoinduced removal of nitro groups from steroidal α,α′-dinitro cyclic ketones has been studied, where photolysis in ethanol led to the removal of nitro groups from these compounds (Suginome & Kurokawa, 1989).

Reactions with Nitrogen Dioxide

Similar compounds react with nitrogen dioxide to form various dinitro ketones. For instance, reactions of different cyclohexadienones with nitrogen dioxide resulted in multiple dinitro ketone products, showcasing the reactivity of such compounds in the presence of nitrogen dioxide (Hartshorn, Robinson, Waller, & Wright, 1989).

Synthesis of Nitro Derivatives

Another application is in the synthesis of nitro derivatives. A study demonstrates the one-pot synthesis of 3-nitropyridines from 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia, indicating the potential use of similar dinitro ketones in synthesizing nitro derivatives (Tohda et al., 1990).

Synthesis of Energetic Materials

The compound is also relevant in the synthesis of energetic materials. For instance, the synthesis of new 3,3-dinitro derivatives of the 1,5-diazocine ring system has been described, which is related to the structural family of 3,5-dinitro ketones (Axenrod et al., 2001).

Construction of Dinitro Dihydropyridines

Dinitro ketones are also used in constructing dinitro dihydropyridines. The self-condensation of β-formyl-β-nitroenamines leads to the construction of 3,5-dinitro-1,4-dihydropyridines, showcasing a synthetic method that involves similar dinitro ketones (Nakaike, Nishiwaki, Ariga, & Tobe, 2014).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c23-18(15-10-16(21(24)25)12-17(11-15)22(26)27)20-8-6-19(7-9-20)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSINDZIARKWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.